molecular formula C24H42O2 B155136 2-Octadecylhydroquinone CAS No. 1706-70-3

2-Octadecylhydroquinone

Cat. No.: B155136
CAS No.: 1706-70-3
M. Wt: 362.6 g/mol
InChI Key: GDOYYIKTCYJSRI-UHFFFAOYSA-N
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Description

2-Octadecylhydroquinone is an organic compound with the molecular formula C24H42O2 It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octadecylhydroquinone can be synthesized through a green, lithium salt-free method involving hydroalcoholic media. The process typically uses water/ethanol as the solvent and potassium carbonate as a base. The reaction involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and an alkylaldehyde .

Industrial Production Methods

Industrial production of this compound often involves the Friedel-Crafts alkylation of hydroquinone. This method, however, has drawbacks such as polyalkylation and the use of toxic reagents. An alternative method involves the use of 1,4-cyclohexanedione and alkylaldehydes in the presence of lithium chloride at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Octadecylhydroquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Octadecylhydroquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Octadecylhydroquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, affecting their activity. The octadecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.

    Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.

    Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products.

Uniqueness

2-Octadecylhydroquinone is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties

Properties

CAS No.

1706-70-3

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

2-octadecylbenzene-1,4-diol

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3

InChI Key

GDOYYIKTCYJSRI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

1706-70-3

Origin of Product

United States

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